
Ethyl 2-amino-5-methoxythiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. Ethyl 2-amino-5-methoxythiophene-3-carboxylate has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
179115-14-1 |
|---|---|
Produktname |
Ethyl 2-amino-5-methoxythiophene-3-carboxylate |
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 2-amino-5-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3 |
InChI-Schlüssel |
CAQNSGFXQHFAFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
Synonyme |
3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



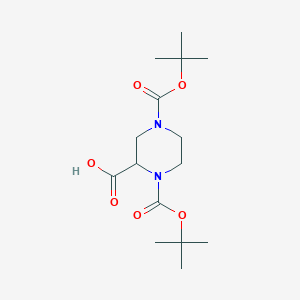


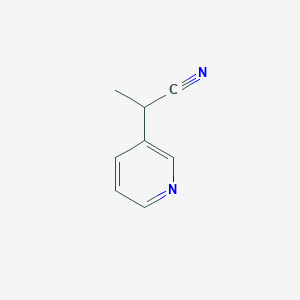
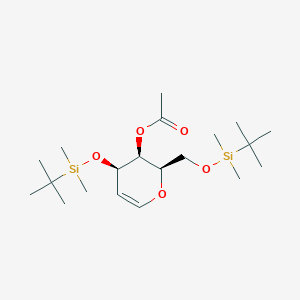
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
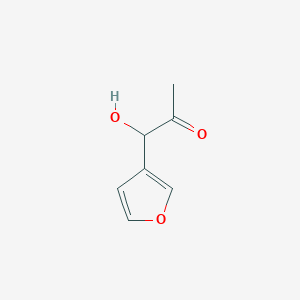
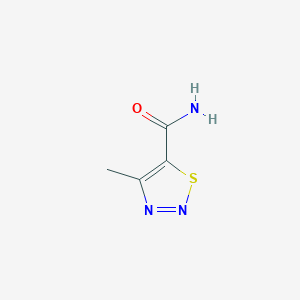
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
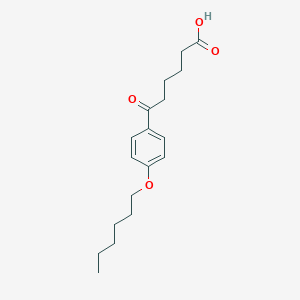

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)